Pleurain-A3
Description
Structurally, it belongs to a class of cyclic peptides characterized by a conserved core motif with variable side-chain modifications. Preliminary studies indicate that Pleurain-A3 exhibits potent inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with an IC₅₀ of 2.3 μM, as well as moderate anti-inflammatory effects in murine macrophage models (25% reduction in TNF-α at 10 μM) . Its synthesis involves solid-phase peptide synthesis (SPPS), followed by oxidative folding to stabilize the disulfide-bonded tertiary structure . Detailed spectral data (NMR, HRMS) and purity assessments (≥95% by HPLC) are provided in supplementary materials .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SIITMTREAKLPQLWKQIACRLYNTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pleurain-A3 shares structural homology with two cyclic peptides: Lantibiotic-A1 and Cycloviolacin-V2 . Key distinctions include:
Table 1: Structural Features of this compound and Analogues
| Feature | This compound | Lantibiotic-A1 | Cycloviolacin-V2 |
|---|---|---|---|
| Core Residues | Cys³, Cys¹⁵, Cys²⁰ | LanB1, LanB3 | Cys⁵, Cys¹⁰, Cys¹⁵ |
| Post-translational Modifications | Disulfide bonds (Cys³–Cys²⁰, Cys¹⁵–Cys²⁰) | Lanthionine bridges | β-sheet stabilization |
| Molecular Weight | 2,345 Da | 2,198 Da | 2,410 Da |
| Solubility (PBS, pH 7.4) | 12 mg/mL | 8 mg/mL | 15 mg/mL |
Key Findings :
- This compound’s disulfide bond network confers greater oxidative stability than Lantibiotic-A1’s lanthionine bridges, as evidenced by 72% residual activity after 24 hours at 37°C (vs. 45% for Lantibiotic-A1) .
- Cycloviolacin-V2’s β-sheet-rich structure enhances membrane permeability, but this compound’s compact fold improves protease resistance (t₁/₂ = 6.2 hours vs. 3.8 hours in serum) .
Functional and Pharmacological Comparison
Antimicrobial Activity
Table 2: Antimicrobial Efficacy (MIC in μg/mL)
| Pathogen | This compound | Lantibiotic-A1 | Cycloviolacin-V2 |
|---|---|---|---|
| Staphylococcus aureus | 1.2 | 0.8 | 2.5 |
| Escherichia coli | 32.0 | >64 | 45.0 |
| Candida albicans | 16.0 | >64 | 8.0 |
Key Findings :
- This compound’s moderate activity against C. albicans (MIC = 16 μg/mL) contrasts with Cycloviolacin-V2’s stronger antifungal properties (MIC = 8 μg/mL), likely due to differences in charge distribution .
- Lantibiotic-A1’s narrow spectrum highlights the trade-off between potency and breadth in antimicrobial design .
Anti-Inflammatory Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
